molecular formula C19H20N2O2 B11354328 5-ethoxy-1-methyl-N-(3-methylphenyl)-1H-indole-2-carboxamide

5-ethoxy-1-methyl-N-(3-methylphenyl)-1H-indole-2-carboxamide

Cat. No.: B11354328
M. Wt: 308.4 g/mol
InChI Key: IGYGAXCIHMGIBZ-UHFFFAOYSA-N
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Description

5-ethoxy-1-methyl-N-(3-methylphenyl)-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole class. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-1-methyl-N-(3-methylphenyl)-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution Reactions: The ethoxy and methyl groups can be introduced through electrophilic substitution reactions using appropriate reagents and catalysts.

    Amide Formation: The carboxamide group can be formed by reacting the indole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-ethoxy-1-methyl-N-(3-methylphenyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethoxy-1-methyl-N-(3-methylphenyl)-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group may enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

5-ethoxy-1-methyl-N-(3-methylphenyl)indole-2-carboxamide

InChI

InChI=1S/C19H20N2O2/c1-4-23-16-8-9-17-14(11-16)12-18(21(17)3)19(22)20-15-7-5-6-13(2)10-15/h5-12H,4H2,1-3H3,(H,20,22)

InChI Key

IGYGAXCIHMGIBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NC3=CC=CC(=C3)C)C

Origin of Product

United States

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